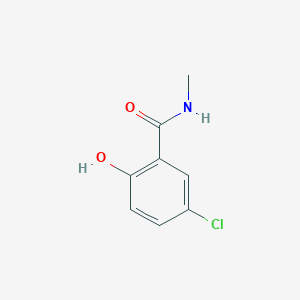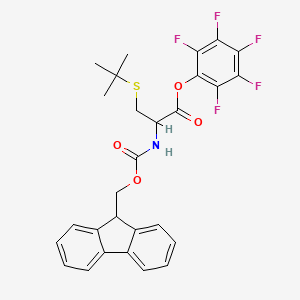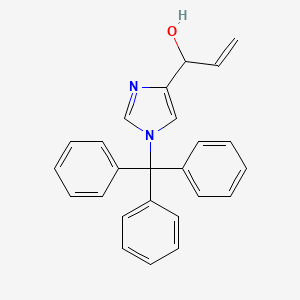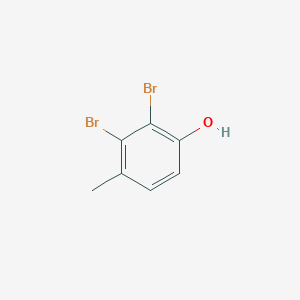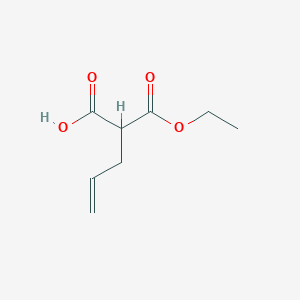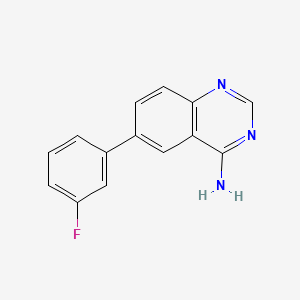![molecular formula C9H13ClO4 B13980752 2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate CAS No. 149839-19-0](/img/structure/B13980752.png)
2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate is an organic compound with the molecular formula C9H13O4Cl. It is a derivative of 2-propenoic acid and is characterized by the presence of a chloro-substituted oxopropoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate typically involves the esterification of 2-propenoic acid with 2-(3-chloro-1-oxopropoxy)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of the chloro and oxopropoxy groups, which can participate in nucleophilic substitution and other reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate: Characterized by the presence of a chloro-substituted oxopropoxy group.
2-(3-Bromo-1-oxopropoxy)ethyl 2-methyl-2-propenoate: Similar structure but with a bromo group instead of a chloro group.
2-(3-Iodo-1-oxopropoxy)ethyl 2-methyl-2-propenoate: Similar structure but with an iodo group instead of a chloro group.
Uniqueness
The uniqueness of 2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate lies in its specific reactivity and the presence of the chloro group, which can influence its chemical behavior and interactions. The chloro group can participate in various substitution reactions, making the compound versatile for different applications.
Propriétés
Numéro CAS |
149839-19-0 |
|---|---|
Formule moléculaire |
C9H13ClO4 |
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
2-(3-chloropropanoyloxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H13ClO4/c1-7(2)9(12)14-6-5-13-8(11)3-4-10/h1,3-6H2,2H3 |
Clé InChI |
WQCDPHUSSCQQEY-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCOC(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


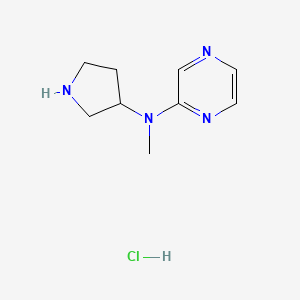
![[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13980678.png)
![6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980693.png)
![8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol](/img/structure/B13980697.png)
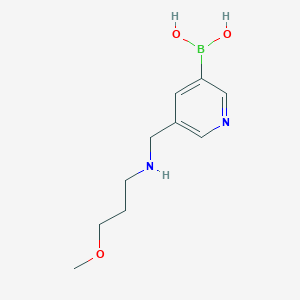

![(S)-3-benzyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B13980716.png)
![2-Chloro-5-iodo-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13980720.png)
